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molecular formula K2CO3<br>CK2O3 B104465 Potassium carbonate CAS No. 584-08-7

Potassium carbonate

Cat. No. B104465
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
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Patent
US07842126B1

Procedure details

In the demonstrated example, CO2 is fed from a cylinder of CO2-bearing gas to a vessel containing an aqueous solution of MEA and potassium carbonate, delivered through a glass tube with glass frit at the submerged terminus. CO2 traveling through the glass frit subsequently bubbles through and dissolves into the reactive solution. After CO2 is dissolves, it reacts with constituents in solution to rapidly form potassium bicarbonate (potassium carbonate, water, and CO2 and the catalyst MEA react to form potassium bicarbonate). As more CO2 is loaded to the solution, more potassium bicarbonate is formed such that the solubility limit of potassium bicarbonate is exceeded in solution (assuming a sufficient initial concentration of dissolved potassium carbonate as described elsewhere) and potassium bicarbonate precipitates from solution in crystalline form. Crystalline potassium bicarbonate precipitate is then removed from the reaction vessel, filtered to separate entrained water from the crystalline solid. The crystalline potassium bicarbonate can then be heated to drive off CO2 and thermally regenerate potassium carbonate. This potassium carbonate can be re-dissolved in potassium carbonate-lean solution of MEA and potassium carbonate in water. This reconstituted scrubbing solution can then be re-exposed to a CO2-bearing stream to again separate CO2. This is a batch demonstration of a process that could be operated in batch or continuous-flow configuration when applied on an industrial scale.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[C:4](=[O:7])([O-:6])[O-:5].[K+:8].[K+]>O>[C:4](=[O:5])([OH:7])[O-:6].[K+:8].[C:4](=[O:5])([O-:7])[O-:6].[K+:8].[K+:8].[C:1](=[O:3])=[O:2] |f:1.2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
delivered through a glass tube with glass frit at the submerged terminus
DISSOLUTION
Type
DISSOLUTION
Details
dissolves into the reactive solution
CUSTOM
Type
CUSTOM
Details
it reacts with constituents in solution

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[K+]
Name
Type
product
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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